molecular formula C21H20F3N5O2S B305523 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

カタログ番号 B305523
分子量: 463.5 g/mol
InChIキー: IKBSPZMNSPTZJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has attracted the attention of researchers for its potential use in treating various diseases. In

作用機序

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide works by inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. By blocking the activity of BTK, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide prevents the activation of downstream signaling pathways that are involved in the survival and proliferation of B-cells. This leads to the inhibition of B-cell proliferation and induction of apoptosis, making 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide a potential candidate for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to have potent activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to inhibit the growth of various B-cell malignancies, including CLL, MCL, and DLBCL. In addition, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been shown to have immunomodulatory effects, which may make it useful for the treatment of autoimmune diseases.

実験室実験の利点と制限

One of the main advantages of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is its potency and specificity for BTK. This makes it a useful tool for studying the role of BTK in various diseases. In addition, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is its poor solubility, which may limit its use in certain experimental settings.

将来の方向性

There are several future directions for the study of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. One area of interest is the development of combination therapies that include 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. This may enhance the efficacy of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide and reduce the risk of resistance. Another area of interest is the study of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide in combination with other immunomodulatory agents, which may enhance its therapeutic potential. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies and autoimmune diseases.

合成法

The synthesis of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves a multistep process that begins with the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form an intermediate. This intermediate is then reacted with 2-mercapto-4-methyl-5H-1,2,4-triazole to obtain the desired product. The final step involves the reaction of the product with 4-methylbenzoyl chloride to form 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. The synthesis method for 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been optimized to yield a high purity product with good yields, making it suitable for large-scale production.

科学的研究の応用

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling. This makes 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide a potential candidate for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and lupus.

特性

製品名

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

分子式

C21H20F3N5O2S

分子量

463.5 g/mol

IUPAC名

2-methyl-N-[[4-methyl-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C21H20F3N5O2S/c1-13-6-3-4-9-16(13)19(31)25-11-17-27-28-20(29(17)2)32-12-18(30)26-15-8-5-7-14(10-15)21(22,23)24/h3-10H,11-12H2,1-2H3,(H,25,31)(H,26,30)

InChIキー

IKBSPZMNSPTZJT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

正規SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。